N-benzhydryl-1-cyclohexyltriazole-4-carboxamide
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Overview
Description
N-benzhydryl-1-cyclohexyltriazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-1-cyclohexyltriazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a nucleophilic substitution reaction using benzhydryl chloride and a suitable nucleophile.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached via a Grignard reaction or a similar organometallic reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-1-cyclohexyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the benzhydryl group.
Reduction: Reduced forms of the triazole ring or the benzhydryl group.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-benzhydryl-1-cyclohexyltriazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-1-cyclohexyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupting Cellular Processes: Such as cell division, signaling, or metabolism.
Comparison with Similar Compounds
N-benzhydryl-1-cyclohexyltriazole-4-carboxamide can be compared with other similar compounds, such as:
Benzhydryl Derivatives: Compounds containing the benzhydryl group, which may have similar chemical properties and reactivity.
Cyclohexyl Derivatives: Compounds containing the cyclohexyl group, which may share similar structural features and applications.
Triazole Derivatives: Compounds containing the triazole ring, which may have similar biological activities and uses.
List of Similar Compounds
Diphenylmethane: A parent structure of benzhydryl compounds.
Cyclohexylamine: A simple cyclohexyl derivative.
1,2,3-Triazole: A basic triazole compound with various derivatives.
Properties
IUPAC Name |
N-benzhydryl-1-cyclohexyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-22(20-16-26(25-24-20)19-14-8-3-9-15-19)23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19,21H,3,8-9,14-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLFTUPGTFDCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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